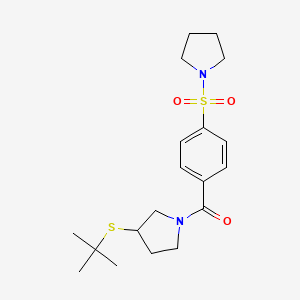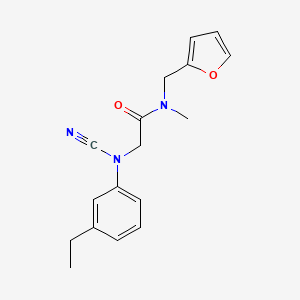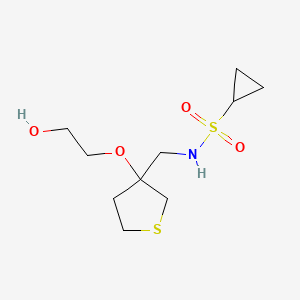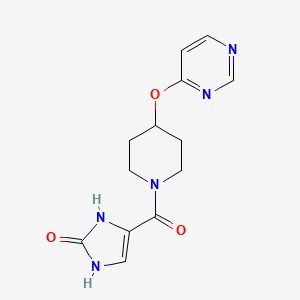
(3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic compound known for its diverse applications in chemical and biomedical research. The compound's unique structure includes a pyrrolidine ring, a phenyl group, and a tert-butylthio moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone generally involves multi-step organic reactions. Key steps often include:
The formation of the pyrrolidine ring through cyclization reactions.
Coupling of the pyrrolidin-1-yl moiety with the phenyl group using sulfonylation reactions. Each of these steps requires precise control of reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Scaling the production for industrial purposes typically involves optimizing the reaction conditions to increase efficiency and reduce costs. This can include:
Use of continuous flow reactors to streamline the process.
Employing robust catalysts to facilitate faster reactions.
Implementing purification techniques like crystallization or chromatography to attain the desired purity.
Chemical Reactions Analysis
Types of Reactions
The compound (3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone can undergo various chemical reactions, such as:
Oxidation: : This can lead to the formation of sulfoxides or sulfones, often using oxidizing agents like hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride can be used to convert certain functional groups within the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify specific moieties of the compound.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: : Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: : Halogenated reagents or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Depending on the reaction type, major products could include:
Sulfoxides and sulfones from oxidation.
Alcohols or amines from reduction reactions.
Substituted phenyl or pyrrolidinyl compounds from substitution reactions.
Scientific Research Applications
(3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone has several scientific research applications:
Chemistry: : Used as a precursor in synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic uses, including as enzyme inhibitors or drug candidates.
Industry: : Utilized in materials science for developing new polymers or as a catalyst in certain industrial reactions.
Mechanism of Action
The mechanism by which (3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exerts its effects generally involves:
Binding to specific molecular targets, such as enzymes or receptors.
Modulating the activity of these targets, often inhibiting or activating biochemical pathways.
The compound's structural features enable it to interact with particular pathways, influencing cellular functions.
Comparison with Similar Compounds
Similar compounds to (3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone include other pyrrolidine derivatives and sulfonylphenyl compounds. The uniqueness of this compound lies in its combination of functional groups, which provide a distinct set of chemical and biological properties.
List of Similar Compounds
(3-(Tert-butylthio)pyrrolidin-1-yl)phenylmethanone
(Pyrrolidin-1-ylsulfonyl)phenylmethanone
(4-(Pyrrolidin-1-yl)phenyl)methanone
These compounds share similar core structures but vary in their functional groups and, consequently, their specific applications and reactivity profiles.
Properties
IUPAC Name |
(3-tert-butylsulfanylpyrrolidin-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S2/c1-19(2,3)25-16-10-13-20(14-16)18(22)15-6-8-17(9-7-15)26(23,24)21-11-4-5-12-21/h6-9,16H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUWMUZHEWOICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2994478.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2994479.png)
![2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2994481.png)


![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2994488.png)
![5-(benzo[d]thiazol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2994489.png)
![N-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-N-[(1-methoxycyclohexyl)methyl]prop-2-enamide](/img/structure/B2994490.png)
![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide](/img/structure/B2994491.png)
![7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2994492.png)

![N-(4-ethylphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2994497.png)
![3-METHYL-N-{6-[4-(PIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE](/img/structure/B2994500.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate](/img/structure/B2994501.png)
